11-Deoxy prostaglandin F1beta

Catalog No.
S1536375
CAS No.
37785-99-2
M.F
C20H36O4
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Deoxy prostaglandin F1beta

CAS Number

37785-99-2

Product Name

11-Deoxy prostaglandin F1beta

IUPAC Name

7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1

InChI Key

HYBPXYQCXNOTFK-JLNUFZAQSA-N

SMILES

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O

Synonyms

9β,11-deoxy PGF1α;11-deoxy PGF1β

Canonical SMILES

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O

R,15S-dihydroxy-13E-prostaenoic acid, also known as prostacyclin (PGI2), is a naturally occurring lipid mediator belonging to the class of eicosanoids. It is synthesized from arachidonic acid by the enzyme prostacyclin synthase and plays various crucial roles in the human body, including regulating blood flow, platelet aggregation, and smooth muscle function.

Research on PGI2's Cardiovascular Effects:

Extensive research has explored PGI2's involvement in the cardiovascular system. Studies have shown that PGI2 exhibits vasodilatory properties, meaning it relaxes blood vessel walls, leading to vasodilation and increased blood flow . This vasodilatory effect is crucial for maintaining healthy blood pressure and preventing the formation of blood clots. Additionally, PGI2 inhibits platelet aggregation, preventing platelets from clumping together and forming clots, further contributing to cardiovascular health .

PGI2 and Renal Function:

Research has also investigated the role of PGI2 in kidney function. Studies suggest that PGI2 helps regulate renal blood flow and glomerular filtration rate (GFR), which is essential for filtering waste products from the blood . Additionally, PGI2 may play a protective role in preventing renal injury caused by various factors, such as ischemia (lack of blood supply) and inflammation .

PGI2 in Other Areas of Research:

Beyond its established roles in cardiovascular and renal health, PGI2 is also being investigated in other areas of scientific research. Studies are exploring its potential involvement in:

  • Bone remodeling: PGI2 may influence bone formation and resorption, potentially impacting bone health .
  • Wound healing: PGI2 may promote wound healing through its vasodilatory and anti-inflammatory properties .
  • Cancer biology: PGI2's complex role in cancer is being actively studied, with some evidence suggesting it may have both tumor-suppressive and tumor-promoting effects depending on the specific context .

11-Deoxy prostaglandin F1beta is a synthetic analog of prostaglandin F1beta, characterized by the absence of a hydroxyl group at the 11-position of the prostaglandin structure. It has a molecular formula of C20H36O4 and a molecular weight of approximately 340.5 g/mol. This compound is notable for its unique biological activities, particularly its vasodepressor and bronchodilator effects, distinguishing it from other prostaglandins like prostaglandin F2alpha and prostaglandin F1alpha, which exhibit different physiological roles .

The mechanism of action of 9,15-DiHODE is still being unraveled. However, some studies suggest it might interact with specific receptors or enzymes in various cell types, influencing processes like inflammation and cell proliferation [, ]. More research is needed to fully understand its specific mechanisms.

Typical of prostaglandins, including:

  • Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be employed.
  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used to modify the compound.
  • Substitution: Reactions involving halogens and organometallic compounds are common for introducing functional groups.

These reactions are essential for modifying the compound's structure to enhance its biological activity .

The biological activity of 11-deoxy prostaglandin F1beta is primarily mediated through its interaction with specific prostaglandin receptors, which are G-protein-coupled receptors. This compound has been shown to influence various physiological processes, including:

  • Vasodilation: It acts as a vasodepressor, lowering blood pressure.
  • Bronchodilation: It facilitates the relaxation of bronchial smooth muscle, making it useful in respiratory conditions.
  • Reproductive Health: Its effects on smooth muscle contraction have implications in reproductive physiology .

The synthesis of 11-deoxy prostaglandin F1beta typically involves a chemoenzymatic approach. The process can be summarized as follows:

  • Formation of Chiral Cyclopentane Core: This step is crucial for establishing the stereochemistry of the compound.
  • Sequential Incorporation of Lipid Chains: Various reactions such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions are employed to build the molecule.
  • Purification: The final product is purified to achieve high purity and yield suitable for research and industrial applications .

11-Deoxy prostaglandin F1beta has several applications across different fields:

  • Pharmaceutical Research: It serves as a model compound for studying the synthesis and reactivity of prostaglandins.
  • Therapeutic Uses: The compound shows potential in treating conditions such as pulmonary arterial hypertension and reproductive disorders due to its vasodilatory and bronchodilatory properties .
  • Biological Studies: It is used in research to understand prostaglandin signaling pathways and their implications in various physiological processes .

Studies on the interactions of 11-deoxy prostaglandin F1beta reveal that it modulates intracellular signaling pathways through its receptor interactions. These pathways include:

  • Activation of protein kinases
  • Regulation of gene expression
  • Modulation of calcium signaling through G-protein coupling mechanisms

These interactions underscore the compound's role in mediating complex biological responses .

Several compounds share structural similarities with 11-deoxy prostaglandin F1beta, each with unique biological activities:

CompoundKey CharacteristicsUnique Aspects
Prostaglandin E2Involved in inflammation and pain perceptionStronger role in inflammatory responses
Prostaglandin D2Plays a role in allergic reactions and sleep regulationUnique involvement in sleep modulation
Prostaglandin I2Important for vasodilation and inhibition of platelet aggregationMajor role in cardiovascular health
Prostaglandin F2alphaKnown for its role in reproductive healthPrimarily involved in labor induction

11-Deoxy prostaglandin F1beta is unique due to its specific effects on smooth muscle contraction and therapeutic potential in pulmonary arterial hypertension, setting it apart from other prostaglandins through distinct receptor interactions and signaling pathways .

XLogP3

4.4

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Last modified: 04-14-2024
1.Hall, D.W.R., and Jaitly, K.D. Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins 11, 573-587 (1976).

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